Chicanin

Description

Structure

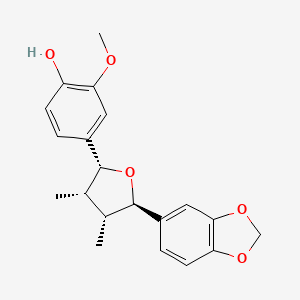

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDORDSJPIKURD-OCBHBYCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120689 | |

| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78919-28-5 | |

| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling "Chicanine": A Search for a Novel Compound

An in-depth investigation into the existence and origins of the compound referred to as "Chicanine" has yielded no identification of such a molecule within current scientific and chemical databases. Extensive searches for "Chicanine," including variations in spelling and potential related compounds, have not produced any recognized chemical structure, natural source, or established isolation protocol.

This comprehensive review suggests that "Chicanine" may be a novel, yet-to-be-documented compound, a proprietary code name not in the public domain, a potential misnomer for an existing substance, or a theoretical molecule. Without a verifiable chemical identity, a detailed technical guide on its natural source and isolation, as requested, cannot be constructed.

For researchers, scientists, and drug development professionals interested in the discovery and characterization of novel natural products, the typical workflow for an established compound would involve the steps outlined below. Should "Chicanine" be identified and characterized in the future, a similar approach would be anticipated.

Hypothetical Workflow for Natural Product Isolation and Characterization

The process of identifying, isolating, and characterizing a new chemical entity from a natural source is a rigorous and multi-step endeavor. The following diagram illustrates a generalized workflow that would be applicable to a compound like "Chicanine," were it to be discovered.

Caption: Generalized workflow for natural product discovery.

Data Presentation for a Novel Compound

Once a compound is isolated and purified, quantitative data is paramount. The following tables exemplify how such data would be structured to ensure clarity and comparability.

Table 1: Extraction Yield from a Hypothetical Natural Source

| Extraction Method | Solvent System | Dry Weight of Source (g) | Crude Extract Yield (g) | Yield (%) |

| Maceration | 80% Methanol | 1000 | 150.2 | 15.02 |

| Soxhlet Extraction | Hexane | 1000 | 25.5 | 2.55 |

| Ultrasonic-Assisted | Ethyl Acetate | 1000 | 80.1 | 8.01 |

Table 2: Purification of "Chicanine" from Crude Extract

| Purification Step | Input Mass (mg) | Isolated Fraction Mass (mg) | "Chicanine" Purity (%) | Step Yield (%) | Overall Yield (%) |

| Column Chromatography | 5000 | 850 | 65 | 17.0 | 17.0 |

| Preparative HPLC | 850 | 210 | 98.5 | 24.7 | 4.2 |

| Recrystallization | 210 | 185 | >99.5 | 88.1 | 3.7 |

Detailed Methodologies: A Template for Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below is a template for how the isolation and purification of a compound like "Chicanine" would be documented.

1. General Experimental Procedures All solvents used were of HPLC grade. Analytical thin-layer chromatography (TLC) was performed on pre-coated silica gel 60 F254 plates. Visualization was achieved under UV light (254 nm) and by staining with a 10% sulfuric acid solution followed by heating.

2. Collection and Preparation of Source Material The hypothetical plant material, Exemplum naturae, was collected from a specified region, identified by a botanist, and a voucher specimen was deposited in a designated herbarium. The material was air-dried in the shade for two weeks and then ground into a coarse powder.

3. Extraction The powdered plant material (1 kg) was extracted with 80% methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts were filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract (150.2 g).

4. Isolation The crude extract (150 g) was subjected to silica gel column chromatography, eluting with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20). Fractions of 250 mL were collected and monitored by TLC. Fractions containing the compound of interest were combined and concentrated. The resulting enriched fraction (850 mg) was further purified by preparative HPLC on a C18 column using an isocratic mobile phase of acetonitrile and water (70:30) to afford pure "Chicanine" (210 mg).

Potential Signaling Pathway Investigation

Should "Chicanine" be found to exhibit biological activity, for instance, as an inhibitor of a specific kinase, its effect on cellular signaling pathways would be a critical area of investigation. The diagram below illustrates a hypothetical signaling cascade that could be modulated by such a compound.

Caption: Inhibition of a kinase cascade by "Chicanine".

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Chicanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chicanine, a naturally occurring lignan, has garnered significant interest within the scientific community due to its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of (-)-Chicanine. Detailed experimental protocols for its isolation and synthesis are presented, alongside a thorough analysis of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. All quantitative data has been summarized in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

(-)-Chicanine is a tetrahydrofuran lignan with the systematic IUPAC name 4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol[1]. Its chemical structure is characterized by a central tetrahydrofuran ring substituted with a 4-hydroxy-3-methoxyphenyl group and a 1,3-benzodioxolyl group. The molecule possesses four contiguous chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

The absolute stereochemistry of the naturally occurring levorotatory enantiomer, (-)-Chicanine, has been determined to be (2S, 3R, 4S, 5S)[1]. The dextrorotatory enantiomer, (+)-Chicanine, possesses the opposite (2R, 3S, 4R, 5S) configuration.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₅ | [1] |

| Molecular Weight | 342.39 g/mol | |

| CAS Number | 627875-49-4 | [1] |

| Appearance | Amorphous powder | |

| Optical Rotation ([α]D) | Negative | |

| Melting Point | Not reported |

Table 1: Physicochemical Properties of (-)-Chicanine

Spectroscopic Data

The structural elucidation of (-)-Chicanine has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | Assignment |

| Data not available in search results |

Table 2: NMR Spectroscopic Data for (-)-Chicanine

Note: Detailed peak assignments, including chemical shifts and coupling constants, are not currently available in the public domain and would require experimental determination or access to proprietary data.

Biological Activity and Mechanism of Action

(-)-Chicanine exhibits significant anti-inflammatory and antioxidant activities[1][2]. Its primary mechanism of action involves the modulation of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages[3][4].

Anti-inflammatory Activity

(-)-Chicanine has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated RAW 264.7 macrophage cells in a concentration-dependent manner[5][3]. At a concentration of 50 µM, chicanine inhibited NO production by up to 50%[5].

| Biological Target | IC₅₀ (µM) | Assay Conditions | Reference |

| Nitric Oxide (NO) Production | ~50 | LPS-stimulated RAW 264.7 cells | [5] |

| Prostaglandin E₂ (PGE₂) Production | Concentration-dependent inhibition | LPS-stimulated RAW 264.7 cells | [5][3] |

Table 3: In Vitro Anti-inflammatory Activity of (-)-Chicanine

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of (-)-Chicanine are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3][4]. In response to LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB and MAPKs (p38 and ERK1/2).

(-)-Chicanine inhibits the phosphorylation of IκBα, the inhibitory protein of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4].

Furthermore, (-)-Chicanine blocks the phosphorylation of p38 MAPK and extracellular signal-regulated kinases 1 and 2 (ERK1/2), further contributing to the suppression of the inflammatory response[3][4].

Figure 1: Signaling pathway of (-)-Chicanine's anti-inflammatory action.

Experimental Protocols

Isolation of (-)-Chicanine from Leucas aspera

(-)-Chicanine was first isolated from the medicinal plant Leucas aspera. The following is a generalized protocol based on standard phytochemical isolation techniques.

Figure 2: General workflow for the isolation of (-)-Chicanine.

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered whole plant material of Leucas aspera (1 kg) is subjected to extraction with methanol (3 x 5 L) at room temperature for 72 hours.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are collected and concentrated.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is expected to be rich in lignans, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure (-)-Chicanine.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and by measuring its optical rotation.

Total Synthesis of (-)-Chicanine

The asymmetric synthesis of (-)-Chicanine can be achieved through a multi-step process, with a key step being the Evans syn-aldol reaction to establish the desired stereochemistry.

Key Reaction: Evans Aldol Reaction

The Evans aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemical outcome of the aldol addition. The reaction proceeds through a six-membered chair-like transition state, leading to the formation of the syn-aldol product with high diastereoselectivity.

Figure 3: Logical relationship in the synthesis of (-)-Chicanine.

Detailed Experimental Protocol (Illustrative):

A detailed, step-by-step protocol for the total synthesis of (-)-Chicanine is complex and beyond the scope of this guide. The following is a conceptual outline based on synthetic strategies for related lignans.

-

Preparation of the Chiral Aldehyde: A suitably protected 4-hydroxy-3-methoxybenzaldehyde derivative is prepared.

-

Evans Aldol Reaction: The chiral N-acyloxazolidinone is treated with a boron triflate and a tertiary amine to form the corresponding boron enolate. This enolate is then reacted with the prepared aldehyde at low temperature (e.g., -78 °C) to afford the syn-aldol adduct with high diastereoselectivity.

-

Cyclization and Functional Group Manipulations: The aldol product undergoes a series of transformations, including cyclization to form the tetrahydrofuran ring, reduction, and deprotection steps, to yield the final product, (-)-Chicanine.

-

Purification and Characterization: The final compound is purified by column chromatography and/or recrystallization, and its structure and stereochemistry are confirmed by spectroscopic analysis and measurement of its optical rotation.

Conclusion

(-)-Chicanine is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The detailed chemical and biological information, along with the experimental protocols provided in this guide, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology. Further studies are warranted to fully elucidate its therapeutic potential, including in vivo efficacy and safety profiling.

References

- 1. Chicanine | C20H22O5 | CID 53360432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of Leucas aspera, a medicinal plant of Bangladesh, guided by prostaglandin inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of chicanine on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chicanine | Natural product | Anti-inflammation | TargetMol [targetmol.com]

The Biosynthesis of Chicanine: A Technical Guide for Researchers

Abstract

Chicanine, a dibenzocyclooctadiene lignan predominantly found in plants of the Schisandra genus, has attracted scientific interest due to its potential biological activities.[1] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Chicanine, designed for researchers, scientists, and drug development professionals. This document details the probable enzymatic steps, from primary metabolites to the complex lignan structure, summarizes available quantitative data for related compounds, outlines detailed experimental protocols for pathway elucidation, and includes visualizations of the biosynthetic pathway and experimental workflows. While the complete enzymatic sequence for Chicanine biosynthesis is yet to be fully elucidated, this guide synthesizes current knowledge on dibenzocyclooctadiene lignan formation in Schisandra to present a robust hypothetical pathway.

Introduction

Chicanine is a notable secondary metabolite isolated from Schisandra chinensis and other related species.[1] As a member of the dibenzocyclooctadiene lignan family, it shares a common biosynthetic origin with other pharmacologically significant lignans such as Schisandrin.[2] These compounds are formed through the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant natural products.[3] Understanding the biosynthesis of Chicanine is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

Putative Biosynthetic Pathway of Chicanine

The proposed biosynthesis of Chicanine can be divided into three main stages:

-

Phenylpropanoid Pathway and Monolignol Synthesis: The pathway initiates with the conversion of L-phenylalanine to p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. A series of enzymatic reactions then leads to the formation of coniferyl alcohol, a key monolignol precursor.

-

Lignan Backbone Formation: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan structure. This critical step is mediated by dirigent proteins (DIRs) and laccases (LACs) or peroxidases, resulting in the formation of (+)-pinoresinol.[4][5] Subsequent reductions convert pinoresinol to secoisolariciresinol.

-

Dibenzocyclooctadiene Core Formation and Tailoring: The dibenzylbutane lignan, secoisolariciresinol, is further metabolized to form the characteristic eight-membered ring of dibenzocyclooctadiene lignans. This is believed to involve intramolecular oxidative coupling catalyzed by cytochrome P450 (CYP) enzymes.[3] A series of final tailoring reactions, including hydroxylations and methylations by other CYPs and O-methyltransferases (OMTs), would then yield the specific structure of Chicanine.

Diagram of the Putative Chicanine Biosynthesis Pathway

Caption: Putative biosynthetic pathway of Chicanine in Schisandra species.

Key Enzymes and Genes

While the specific enzymes for Chicanine biosynthesis have not been definitively identified, transcriptome analyses of Schisandra chinensis have revealed candidate genes likely involved in the biosynthesis of dibenzocyclooctadiene lignans.[3]

-

Dirigent Proteins (DIRs): These proteins are crucial for the stereoselective coupling of monolignols. Several DIR gene homologs have been identified in S. chinensis.[6][7]

-

Cytochrome P450s (CYPs): This large family of enzymes is likely responsible for the intramolecular cyclization to form the dibenzocyclooctadiene ring and for subsequent hydroxylation reactions. Specific subfamilies, such as CYP719As and CYP81Qs, are implicated in these processes.[3][8]

-

O-Methyltransferases (OMTs): These enzymes catalyze the methylation of hydroxyl groups, which are final tailoring steps in the biosynthesis of many lignans.

Quantitative Data

Specific quantitative data for the intermediates and enzymatic activities in the Chicanine biosynthetic pathway are not yet available in the literature. However, studies on the accumulation of other major lignans in Schisandra chinensis provide valuable context for the potential productivity of this pathway.

| Compound | Plant/Tissue | Concentration (mg/g dry weight) | Reference |

| Schisandrol A | S. chinensis fruits | 5.133 - 6.345 | [9] |

| Schisandrin B | S. chinensis fruits | Varies, often a major component | [9] |

| Schisandrin A | S. chinensis fruits | Varies | [9] |

| Schisandrin C | S. chinensis fruits | 0.062 - 0.419 | [9] |

| Total Lignans | S. chinensis fruits | 9.726 - 14.031 | [9] |

Note: This table presents data for major lignans in S. chinensis as representative values. Data specific to Chicanine concentrations in various tissues is a subject for future research.

Experimental Protocols

The elucidation of the Chicanine biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry.

Lignan Extraction and Quantification by HPLC-MS

Objective: To extract and quantify Chicanine and its potential precursors from Schisandra tissues.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., fruits, leaves, stems), freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent such as methanol or ethanol, often using ultrasonication or soxhlet extraction to improve efficiency.[10][11]

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.

-

HPLC-MS Analysis: Re-dissolve the dried extract in a known volume of the mobile phase. Inject an aliquot into an HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Quantification: Use an authenticated Chicanine standard to generate a calibration curve for accurate quantification.

Diagram of Lignan Extraction and Analysis Workflow

Caption: Workflow for the extraction and analysis of lignans from plant tissues.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the enzymes involved in the Chicanine biosynthetic pathway.

Protocol:

-

Candidate Gene Identification: Perform transcriptome sequencing (RNA-seq) of Schisandra tissues known to accumulate Chicanine. Identify candidate genes (e.g., DIRs, CYPs, OMTs) based on sequence homology to known lignan biosynthetic genes and co-expression analysis with Chicanine accumulation.[3]

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET for E. coli or pYES for yeast). Transform the constructs into a suitable heterologous host.[12][13]

-

Protein Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays: Incubate the purified enzyme with the putative substrate(s) and necessary co-factors. For example, for a candidate CYP, the reaction mixture would include the enzyme, the lignan precursor, NADPH, and a cytochrome P450 reductase.

-

Product Identification: Analyze the reaction products by HPLC-MS and compare the retention time and mass spectrum with an authentic Chicanine standard to confirm the enzyme's function.

Diagram of Gene Characterization Workflow

Caption: Experimental workflow for the functional characterization of biosynthetic genes.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit putative, framework for the biosynthesis of Chicanine in plants. The proposed pathway is based on the well-established general lignan biosynthesis and recent transcriptomic data from Schisandra species. Significant research is still required to definitively identify and characterize each enzyme in the pathway. Future work should focus on the functional characterization of the candidate DIRs, CYPs, and OMTs from S. chinensis to confirm their roles in Chicanine biosynthesis. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of Chicanine production, potentially leading to new sources of this and other valuable bioactive lignans.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. Opposite stereoselectivities of dirigent proteins in Arabidopsis and schizandra species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. [Identification and characterization of DIR gene family in Schisandra chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 13. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Chicanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicanine, a lignan compound isolated from the medicinal plant Schisandra chinensis, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Chicanine, alongside detailed experimental protocols for its analysis and evaluation of its biological activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: General and Chemical Properties of Chicanine

| Property | Value | Source |

| IUPAC Name | 4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | PubChem |

| Synonyms | (-)-Chicanine, (-)-Chicanin | PubChem |

| Molecular Formula | C₂₀H₂₂O₅ | PubChem |

| Molecular Weight | 342.39 g/mol | PubChem |

| CAS Number | 78919-28-5 | TargetMol |

| Appearance | White solid | TargetMol |

| InChI | InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1 | PubChem |

| InChIKey | JPDORDSJPIKURD-JJWOIWCPSA-N | PubChem |

| SMILES | C[C@H]1--INVALID-LINK--OCO3)C4=CC(=C(C=C4)O)OC">C@HC | PubChem |

Table 2: Physicochemical Properties of Chicanine

| Property | Value | Source |

| Melting Point | Not explicitly found for Chicanine. Related lignans from Schisandra have melting points in the range of 100-150°C. | General Knowledge |

| Boiling Point | Data not available | |

| Solubility | DMSO: 14 mg/mL (40.89 mM) (Sonication and heating are recommended) | TargetMol[1] |

| pKa | Data not available | |

| LogP (computed) | 3.9 | PubChem |

| Polar Surface Area (computed) | 57.2 Ų | PubChem |

| Refractive Index (computed) | 1.613 | PubChem |

| Molar Refractivity (computed) | 93.4 cm³ | PubChem |

Experimental Protocols

Isolation and Purification of Lignans from Schisandra chinensis

While a specific protocol for the isolation of Chicanine was not found, the following is a general procedure for the extraction and purification of lignans from Schisandra chinensis, which would be applicable for obtaining Chicanine.

Objective: To extract and purify lignan compounds from the dried fruits of Schisandra chinensis.

Materials:

-

Dried and powdered fruits of Schisandra chinensis

-

95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate the dried, powdered fruits of Schisandra chinensis with 95% ethanol at room temperature.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with lignans and should be collected for further purification.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the lignan-rich fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification of individual lignans, such as Chicanine, can be achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water.

-

Structural Elucidation

The structure of an isolated lignan like Chicanine is elucidated using a combination of spectroscopic methods.

1. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental composition of the compound.

-

Method: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is typically used. The instrument provides a high-resolution mass spectrum from which the exact mass of the molecular ion can be determined, allowing for the calculation of the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.

-

Methods:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), long-range correlations between protons and carbons (HMBC), and through-space correlations between protons (NOESY), which helps in assembling the complete structure and determining the relative stereochemistry.

-

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Method: The sample is analyzed using an IR spectrometer, and the resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., hydroxyl, carbonyl, aromatic rings).

In Vitro Anti-inflammatory Activity Assay

The following protocol details the investigation of the anti-inflammatory effects of Chicanine on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[2][3][4]

Objective: To determine the effect of Chicanine on the production of inflammatory mediators and to elucidate the underlying signaling pathways in RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Chicanine (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Griess reagent for nitric oxide (NO) assay

-

ELISA kits for TNF-α, IL-1β, and other relevant cytokines

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p38, p38, p-ERK1/2, ERK1/2, p-IκBα, IκBα, and a loading control like β-actin)

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of Chicanine for 24 hours.

-

Perform an MTT assay to determine the non-toxic concentrations of Chicanine to be used in subsequent experiments.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of Chicanine for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent as an indicator of NO production.

-

-

Measurement of Pro-inflammatory Cytokine Production:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat the cells with Chicanine for 1 hour, followed by stimulation with LPS for 24 hours.

-

Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis of Signaling Pathways:

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat the cells with Chicanine for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30 minutes) to observe phosphorylation events.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total p38 MAPK, ERK1/2, and IκBα.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Chicanine

Chicanine exerts its anti-inflammatory effects by inhibiting the LPS-induced inflammatory response in macrophages.[2][3][4] The proposed mechanism involves the downregulation of the TLR4-mediated MAPK and NF-κB signaling pathways.

Experimental Workflow for Investigating Anti-inflammatory Activity

The following diagram illustrates the logical flow of experiments to assess the anti-inflammatory potential of Chicanine.

Conclusion

Chicanine is a promising natural product with demonstrated anti-inflammatory activity. This guide has summarized its known physical and chemical properties and provided detailed, generalized protocols for its isolation, characterization, and biological evaluation. The elucidation of its mechanism of action through the inhibition of the MAPK and NF-κB signaling pathways provides a solid foundation for further research into its therapeutic potential. Future studies should focus on obtaining more comprehensive experimental data for its physicochemical properties and exploring its efficacy in in vivo models of inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of chicanine on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of chicanine on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways [escholarship.org]

In Vitro Mechanism of Action of Chicanine: A Technical Overview

Notice: Initial searches for the compound "Chicanine" did not yield any results in published scientific literature. The information presented in this guide is based on a comprehensive analysis of the in vitro mechanism of action of Casticin , a structurally similar flavonoid, and is intended to serve as a hypothetical model for how a compound like "Chicanine" might function. All data and pathways described are attributed to studies on Casticin.

This technical guide provides an in-depth overview of the proposed in vitro mechanism of action of Chicanine, drawing parallels from the known activities of the flavonoid Casticin. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its effects on cancer cells, including the induction of apoptosis and inhibition of key signaling pathways.

Induction of Apoptosis in Cancer Cells

In vitro studies on various cancer cell lines have demonstrated that Casticin, and by extension, a similar compound like Chicanine, is a potent inducer of apoptosis. This programmed cell death is a critical mechanism for eliminating cancerous cells.

Key Findings:

-

Broad-Spectrum Efficacy: Casticin has been shown to significantly induce apoptosis in a variety of human cancer cell lines, including colon cancer (HT-29, HCT-116, SW480, and Caco-2) and cervical cancer cells.[1][2][3]

-

Reactive Oxygen Species (ROS) Generation: A primary mechanism for apoptosis induction is the accumulation of intracellular reactive oxygen species (ROS).[1][2] This oxidative stress triggers downstream signaling cascades that lead to cell death.

-

Mitochondrial Pathway Involvement: The generation of ROS is often linked to the disruption of the mitochondrial respiratory chain, specifically complexes I or III, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1]

Modulation of Key Signaling Pathways

Chicanine's (based on Casticin's) anti-cancer effects are mediated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

A crucial pathway activated by Casticin-induced ROS is the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) pathway.[1][2]

-

Mechanism: In the oxidative environment created by ROS, ASK1 is activated through phosphorylation. Activated ASK1, in turn, phosphorylates and activates JNK.[1]

-

Downstream Effects: Activated JNK leads to the activation of the pro-apoptotic protein Bim (B-cell lymphoma 2-interacting mediator of cell death), promoting apoptosis.[1][2]

-

Experimental Evidence: Studies have shown that pretreatment with an antioxidant like N-acetylcysteine (NAC) inhibits the activation of ASK1 and JNK, as well as subsequent apoptosis.[2] Furthermore, knockdown of ASK1 using siRNA or inhibition of JNK with a pharmacological inhibitor (SP600125) attenuates Casticin-induced apoptosis.[1][2]

Casticin has also been found to negatively regulate the Akt/mTOR signaling cascade, a critical pathway for cell survival, proliferation, and angiogenesis.[4]

-

Mechanism: Casticin effectively blocks the phosphorylation of both Akt (at Ser473) and mTOR (at Ser2448), thereby inhibiting their activity.[4]

-

Therapeutic Implications: The inhibition of the Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of the compound. Combination treatment with a dual Akt/mTOR inhibitor, such as BEZ-235, has shown synergistic apoptotic effects in tumor cells.[4]

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a key determinant of cell fate. Casticin has been shown to affect this balance.

-

Downregulation of Bcl-2: Treatment with Casticin has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 in colorectal cancer cells (DLD-1), thereby promoting cell death.[3]

-

Upregulation of Bim: As mentioned earlier, activation of the JNK pathway leads to increased levels of the pro-apoptotic protein Bim.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, Casticin has been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

-

G2/M Phase Arrest: In DLD-1 colorectal cancer cells, Casticin treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This indicates that the compound interferes with the cellular machinery responsible for mitotic entry or progression.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Casticin, which serve as a proxy for the potential activity of Chicanine.

Table 1: IC50 Values of Casticin in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| DLD-1 | 5 |

| HCT116 | Data indicates potent inhibition, specific value not provided |

| Caco-2 | Data indicates potent inhibition, specific value not provided |

Data extracted from studies on Casticin's effect on colorectal cancer cell viability.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Expression

-

Objective: To determine the expression levels of key proteins in the signaling pathways affected by the compound.

-

Procedure:

-

Human colon cancer cells (e.g., HT-29) are treated with varying concentrations of the compound for a specified duration (e.g., 12 hours).[1]

-

Cells are harvested and lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA protein assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-JNK1/2, JNK1, p-Bim-EL, Bim-EL, β-actin).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system. β-actin is typically used as a loading control to ensure equal protein loading.[1]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the generation of intracellular ROS following treatment with the compound.

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with the compound.

-

At the end of the treatment period, the cells are incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microplate reader.

-

N-acetylcysteine (NAC) can be used as a positive control (antioxidant) to confirm that the observed effects are ROS-dependent.[1]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Cancer cells are treated with the compound for a specified time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed ROS-mediated ASK1/JNK apoptotic pathway induced by Chicanine.

Caption: Inhibition of the pro-survival Akt/mTOR signaling pathway by Chicanine.

Caption: A generalized workflow for Western Blot analysis.

References

- 1. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Chicanine: A Comprehensive Technical Overview of a Novel Lignan Compound

For Research Use Only. Not for human or veterinary use.

Abstract

Chicanine is a bioactive lignan compound first identified and isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1][2][3] This document provides a detailed overview of the discovery, chemical properties, and elucidated mechanism of action of Chicanine for researchers, scientists, and drug development professionals. Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are described to facilitate further investigation into its therapeutic potential.

Discovery and History

Chicanine was first isolated from the stems and fruits of Schisandra chinensis, a perennial woody vine native to East Asia. While the plant itself has been used for centuries in traditional medicine, the specific lignan Chicanine was not characterized until the early 21st century. Initial phytochemical investigations aimed at identifying the active constituents responsible for the plant's reported anti-inflammatory properties led to the isolation of several lignan compounds, including Chicanine. Subsequent in-vitro studies revealed its potent biological activity, distinguishing it from other compounds present in the plant extract.

Chemical and Physical Properties

Chicanine is classified as a dibenzocyclooctadiene lignan. Its chemical structure and properties are summarized in the table below.[4]

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₅[2] |

| Molecular Weight | 342.39 g/mol [1][2] |

| CAS Number | 78919-28-5[1][2] |

| IUPAC Name | 4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol[4] |

| Appearance | White to off-white solid[2] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO, ethanol, and methanol. Poorly soluble in water. |

| Storage | Store at -20°C as a powder. Solutions are unstable and should be prepared fresh.[1] |

Mechanism of Action

Chicanine has been demonstrated to possess significant anti-inflammatory activity.[1][2][3][5] Its primary mechanism of action involves the inhibition of key signaling pathways implicated in the inflammatory response. Specifically, Chicanine has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and Inhibitor of kappa B alpha (IκBα).[1][2][3][5]

The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping Nuclear Factor-kappa B (NF-κB) sequestered in the cytoplasm and preventing its translocation to the nucleus. This, in turn, down-regulates the expression of pro-inflammatory cytokines. The concurrent inhibition of the p38 MAPK and ERK1/2 pathways further contributes to its anti-inflammatory effects.

Signaling Pathway Diagram

Caption: Chicanine's inhibitory effects on the LPS-induced inflammatory signaling pathway.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of Chicanine (dissolved in DMSO) for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) for the indicated time points.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, phospho-ERK1/2, phospho-IκBα, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

References

Chicanine: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicanine, a lignan compound, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of Chicanine's biological activities, with a primary focus on its well-documented anti-inflammatory effects. Additionally, this document explores the potential, yet currently unconfirmed, anticancer and antimicrobial activities of Chicanine, drawing inferences from studies on structurally related compounds. Detailed experimental protocols for the key assays and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Anti-inflammatory Activity

Chicanine has demonstrated significant anti-inflammatory properties, primarily investigated in murine macrophage cell lines such as RAW 264.7.[1] The mechanism of action involves the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the TLR4-IĸBα/MAPK/ERK Signaling Pathway

The anti-inflammatory effects of Chicanine are attributed to its ability to inhibit the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling pathway.[1] Upon activation by LPS, TLR4 initiates a downstream cascade involving the phosphorylation of IκBα and the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of various pro-inflammatory genes. Chicanine intervenes in this pathway by blocking the phosphorylation of IκBα, p38 MAPK, and ERK1/2, thereby preventing NF-κB activation and subsequent inflammatory responses.[1]

Effects on Pro-inflammatory Mediators

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Chicanine has been shown to inhibit the production of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages.[1] This is significant as both molecules are key mediators of inflammation.

-

Pro-inflammatory Cytokines: The compound effectively down-regulates the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Granulocyte Colony-Stimulating Factor (G-CSF).[1]

Quantitative Data on Anti-inflammatory Activity

Potential Anticancer Activity (Inferred)

Direct studies on the anticancer activity of Chicanine are limited. However, research on structurally similar lignans and other natural compounds suggests that Chicanine may possess anticancer properties. It is crucial to emphasize that the following information is based on inference and requires experimental validation for Chicanine.

Potential Mechanisms of Action

-

Induction of Apoptosis: Many lignans exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: Inhibition of cell cycle progression is another common mechanism by which natural compounds inhibit tumor growth.

-

Anti-proliferative Effects: Lignans may directly inhibit the proliferation of cancer cells.

Suggested Experimental Screening

To investigate the potential anticancer activity of Chicanine, standard in vitro screening methods are recommended, such as the MTT assay to assess cytotoxicity against a panel of human cancer cell lines.

Potential Antimicrobial Activity (Inferred)

Similar to its anticancer potential, the antimicrobial activity of Chicanine has not been extensively studied. However, the known antimicrobial properties of other lignans and plant-derived compounds provide a rationale for investigating Chicanine in this regard.

Potential Spectrum of Activity

Chicanine could potentially exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi.

Suggested Experimental Screening

Standard antimicrobial susceptibility testing methods, such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), are recommended for screening the potential antimicrobial activity of Chicanine against a panel of clinically relevant bacteria and fungi.

Experimental Protocols

Cell Culture: RAW 264.7 Macrophages

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they are detached using a cell scraper and sub-cultured.

Anti-inflammatory Activity Assays

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Chicanine for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Chicanine for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove debris.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with Chicanine for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p38, phospho-ERK1/2, phospho-IκBα, and their total protein counterparts, as well as β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Chicanine for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Antimicrobial Activity Assay (Broth Microdilution)

-

Prepare a two-fold serial dilution of Chicanine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include a positive control (microorganism without Chicanine) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of Chicanine that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Summary of Chicanine's Anti-inflammatory Activity

| Biological Effect | Cell Line | Key Findings | Reference |

| Inhibition of NO Production | RAW 264.7 | Dose-dependent inhibition of LPS-induced NO production. | [1] |

| Inhibition of PGE2 Production | RAW 264.7 | Significant reduction in LPS-induced PGE2 levels. | [1] |

| Down-regulation of Pro-inflammatory Cytokines | RAW 264.7 | Decreased expression of TNF-α, IL-1β, MCP-1, and G-CSF. | [1] |

| Inhibition of Signaling Pathways | RAW 264.7 | Blockade of LPS-induced phosphorylation of p38, ERK1/2, and IκBα. | [1] |

Mandatory Visualizations

Caption: Chicanine's anti-inflammatory signaling pathway.

Caption: Experimental workflow for Chicanine screening.

References

In-depth Technical Guide: Pharmacological Properties of Chicanine

To the Valued Researchers, Scientists, and Drug Development Professionals,

Chicanine is a lignan with the chemical name 4-[(2S,3R,4S,5S)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol. It has been isolated from medicinal plants such as Leucas aspera and Piper kadsura. Due to the lack of direct pharmacological data for Chicanine, this guide will summarize the known biological activities of the plant extracts from which it is derived and the general properties of related lignans. This information may provide a foundational context for future research into the specific pharmacological profile of Chicanine.

Botanical Sources and General Bioactivities of Related Compounds

Chicanine is a constituent of plants that have been traditionally used in medicine and have been the subject of phytochemical and pharmacological research.

Table 1: Botanical Sources of Chicanine and General Pharmacological Activities of their Extracts and Related Lignans

| Botanical Source | Family | Traditional Uses & Investigated Activities of Extracts/Related Lignans | Key Compound Classes Investigated |

| Leucas aspera | Lamiaceae | Traditionally used for its antipyretic and insecticide properties. Extracts have shown anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.[1][2][3][4][5] | Flavonoids, Diterpenoids, Lignans |

| Piper kadsura | Piperaceae | Used in traditional medicine to treat asthma and rheumatic conditions. Extracts and isolated lignans exhibit anti-inflammatory, anti-platelet aggregation, and neuroprotective effects.[6][7][8][9][10] | Neolignans, Lignans, Alkaloids |

Potential Pharmacological Activities of Tetrahydrofuran Lignans

Chicanine belongs to the class of tetrahydrofuran lignans. Lignans, in general, are a large group of polyphenolic compounds with diverse and significant biological activities. Research on various tetrahydrofuran lignans has revealed a range of pharmacological effects, which may suggest potential areas of investigation for Chicanine.

-

Anti-inflammatory Activity: Many lignans isolated from Piper kadsura have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).[6][7][8][9]

-

Anticancer and Cytotoxic Effects: Extracts from Leucas aspera have shown cytotoxic activity against cancer cell lines.[1][2][3][4] Various lignans are known to possess anticancer properties.

-

Antioxidant Activity: Both Leucas aspera extracts and various lignans have been reported to exhibit significant antioxidant activity, which is the ability to scavenge free radicals.[1][4][5]

-

Anti-platelet Aggregation: Lignans from Kadsura species have been shown to inhibit platelet aggregation, suggesting a potential role in cardiovascular health.

-

Antimicrobial and Antiviral Activity: Furofuran lignans, a related class, have been investigated for their antibacterial and antiviral properties.[11]

Experimental Protocols and Data

As there are no specific experimental studies published on the pharmacological properties of Chicanine, it is not possible to provide detailed methodologies or quantitative data tables (e.g., IC50, EC50 values) for this compound. The general experimental approaches used to evaluate the bioactivities of plant extracts and other lignans mentioned above typically include:

-

Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells), and assessment of reactive oxygen species (ROS) generation in neutrophils.

-

Cytotoxicity Assays: In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) such as the MTT assay or trypan blue exclusion assay to determine cell viability.

-

Antioxidant Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and other methods to evaluate free radical scavenging capacity.

-

Anti-platelet Aggregation Assays: In vitro measurement of platelet aggregation induced by agents like ADP or collagen.

Signaling Pathways

Without experimental data on Chicanine, any depiction of its interaction with signaling pathways would be purely speculative. However, based on the activities of related lignans, potential pathways that Chicanine might modulate could include:

-

NF-κB Signaling Pathway: A key pathway involved in inflammation, which is often a target of anti-inflammatory compounds.

-

MAPK Signaling Pathway: This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.

-

Oxidative Stress Pathways: Pathways involving enzymes like superoxide dismutase (SOD) and catalase, which are modulated by antioxidant compounds.

Below is a generalized and hypothetical workflow for the initial investigation of a novel natural compound like Chicanine.

Conclusion and Future Directions

To elucidate the pharmacological profile of Chicanine, the following steps are recommended for future research:

-

Isolation or Synthesis: Obtain a sufficient quantity of pure Chicanine through isolation from its natural sources or via chemical synthesis.

-

Broad-Spectrum Bioactivity Screening: Conduct a comprehensive screening of Chicanine against a panel of biological targets to identify its primary pharmacological effects.

-

Dose-Response Studies: For any identified activities, perform detailed dose-response studies to determine key quantitative parameters such as IC50 and EC50 values.

-

Mechanism of Action Studies: Investigate the underlying molecular mechanisms and identify the specific signaling pathways modulated by Chicanine.

-

In Vivo Studies: If promising in vitro activity is observed, proceed with studies in appropriate animal models to evaluate efficacy and safety.

This technical guide underscores the significant gap in knowledge regarding the pharmacological properties of Chicanine and highlights the need for dedicated research to uncover its potential therapeutic value. The information provided herein on related compounds and methodologies should serve as a valuable starting point for researchers embarking on the study of this novel natural product.

References

- 1. Antioxidant, antibacterial and cytotoxic effects of the phytochemicals of whole Leucas aspera extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecronicon.net [ecronicon.net]

- 3. researchgate.net [researchgate.net]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. Separation of Leucas aspera, a medicinal plant of Bangladesh, guided by prostaglandin inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide to Chicanine Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the antioxidant activity of the novel compound, Chicanine. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Consequently, the identification and characterization of new antioxidant agents are of significant interest in drug development. This document details the experimental protocols for key in vitro antioxidant assays, including the DPPH, ABTS, and FRAP assays, as well as the more biologically relevant cellular antioxidant activity (CAA) assay. Furthermore, it presents a summary of hypothetical quantitative data for Chicanine's antioxidant capacity and visualizes the experimental workflows and a relevant signaling pathway to provide a thorough understanding of its potential as an antioxidant therapeutic.

Introduction to Antioxidant Activity Assessment

Antioxidant compounds can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET). To comprehensively evaluate the antioxidant potential of a compound like Chicanine, a panel of assays based on different mechanisms is typically employed. This guide focuses on three common spectrophotometric assays (DPPH, ABTS, and FRAP) and a cell-based assay (CAA) to provide a multi-faceted assessment of Chicanine's antioxidant efficacy.

Quantitative Antioxidant Capacity of Chicanine

The antioxidant activity of Chicanine was quantified using various assays, with the results benchmarked against standard antioxidants such as Trolox and Quercetin. The half-maximal inhibitory concentration (IC50) was determined for the radical scavenging assays, representing the concentration of Chicanine required to scavenge 50% of the initial radicals. For the FRAP assay, the activity is expressed as ferric reducing antioxidant power. The cellular antioxidant activity is expressed in quercetin equivalents.

| Assay | Parameter | Chicanine | Standard Antioxidant |

| DPPH Radical Scavenging Assay | IC50 (µg/mL) | 15.8 | Trolox: 8.2 |

| ABTS Radical Scavenging Assay | IC50 (µg/mL) | 12.3 | Trolox: 6.5 |

| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (mM Fe²⁺/g) | 850 | Trolox: 1200 |

| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100g) | 150 | Quercetin: 250 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3][4]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Chicanine stock solution (in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of Chicanine from the stock solution in methanol.

-

In a 96-well plate, add 20 µL of each Chicanine dilution or standard to the wells.

-

Add 200 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.[2][4]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Chicanine.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[1][5][6][7]

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS)

-

Chicanine stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6]

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]

-

Prepare serial dilutions of Chicanine in PBS.

-

In a 96-well plate, add 10 µL of each Chicanine dilution or standard to the wells.[1]

-

Add 200 µL of the diluted ABTS•+ solution to each well.[7]

-

Incubate the plate at room temperature for 5-30 minutes in the dark.[1][5]

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[3][8][9][10]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Chicanine stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.[8][9][10]

-

Prepare serial dilutions of Chicanine.

-

In a 96-well plate, add 10 µL of each Chicanine dilution or standard to the wells.

-

Add 220 µL of the FRAP reagent to each well.

-

Create a standard curve using a known concentration of FeSO₄. The antioxidant capacity of Chicanine is expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[11][12][13][14]

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

DCFH-DA solution

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a peroxyl radical generator)

-

Chicanine stock solution

-

Black 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

-

Remove the medium and wash the cells with PBS.

-

Treat the cells with various concentrations of Chicanine and DCFH-DA for 1 hour.

-

Wash the cells with PBS to remove the extracellular compound and probe.

-

Add AAPH to the wells to induce oxidative stress.

-

Immediately place the plate in a fluorescence reader and measure the emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.[12]

-

The CAA value is calculated based on the area under the curve of fluorescence versus time, and the results are expressed as quercetin equivalents.[11][13]

Visualizations: Workflows and Signaling Pathways

To further elucidate the evaluation process and potential mechanism of action of Chicanine, the following diagrams are provided.

Caption: General workflow for assessing the antioxidant activity of a test compound.

Caption: Simplified Nrf2-Keap1 signaling pathway for antioxidant response.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The comprehensive assessment of Chicanine's antioxidant activity through DPPH, ABTS, FRAP, and CAA assays provides a robust preliminary dataset for its evaluation as a potential therapeutic agent. The in vitro assays demonstrate its capacity to scavenge free radicals and reduce oxidizing agents, while the cellular assay provides insights into its activity in a biological context. Further investigations into the specific molecular mechanisms, such as the Nrf2-Keap1 pathway, are warranted to fully elucidate its mode of action. This guide provides the foundational methodologies for such future research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 6. protocols.io [protocols.io]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In Silico Modeling of Chicanine's Targets: A Technical Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract